Erylatissin B
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Overview
Description
Erylatissin B is a member of the class of 7-hydroxyisoflavones that is isoflavone with hydroxy groups at C-7 and C-3' positions and a 2,2-dimethylpyran ring fused to ring B across positions C-4' and C-5'. Isolated from the stem wood of Erythrina latissima, it exhibits antimicrobial and radical scavenging activities. It has a role as a metabolite, an antimicrobial agent and a radical scavenger.
Scientific Research Applications
Antimicrobial and Radical Scavenging Properties
Erylatissin B, identified in the stem wood of Erythrina latissima, exhibits notable antimicrobial activity against various bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida mycoderma. Additionally, it has shown weak but significant radical scavenging properties, particularly towards the DPPH radical, suggesting its potential as a natural antioxidant (Chacha, Bojase-Moleta, & Majinda, 2005).
Antigenotoxic Effects
A series of prenylated flavonoids, including this compound, derived from the stem bark of Erythrina latissima, have shown promising antigenotoxic properties. These flavonoids were active against genotoxicity induced by aflatoxin B1, suggesting potential use in reducing genetic damage caused by certain toxins (Zarev et al., 2017).
Properties
Molecular Formula |
C20H16O5 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)6-5-11-7-12(8-16(22)19(11)25-20)15-10-24-17-9-13(21)3-4-14(17)18(15)23/h3-10,21-22H,1-2H3 |
InChI Key |
XOMNYGJNLZNDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)O)C |
Synonyms |
7,3'-dihydroxy-6'',6''-dimethyl-4'',5''-dehydropyrano(2'',3'': 4',5')isoflavone erylatissin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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